molecular formula C18H23NO4 B5571020 N-(cyclopropylmethyl)-6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide

N-(cyclopropylmethyl)-6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5571020
M. Wt: 317.4 g/mol
InChI Key: ADYGSCPEFLXQLW-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.16270821 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Larvicidal Properties and Synthesis

The synthesis and evaluation of cyclopropylcarboxamide derivatives related to cis-permethrin demonstrated potential larvicidal properties against mosquito larvae (Aedes aegypti). These studies highlight the chemical versatility and potential insecticidal applications of compounds structurally related to N-(cyclopropylmethyl)-6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide (Taylor, Hall, & Vedres, 1998).

Supramolecular Packing Motifs

Research into the structural aspects of benzene-1,3,5-tricarboxamide derivatives revealed novel supramolecular packing motifs, potentially influencing the design of columnar liquid crystals. These findings suggest the relevance of this compound related compounds in materials science and nanotechnology (Lightfoot, Mair, Pritchard, & Warren, 1999).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from benzofuran, including those structurally related to this compound, demonstrated significant anti-inflammatory and analgesic properties. This research contributes to the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cyclopropylmethyl Protection in Synthesis

The use of the cyclopropylmethyl group as a protective group for phenols in the synthesis of natural products showcases the chemical utility and relevance of the cyclopropylmethyl moiety in complex organic synthesis. This approach aids in the synthesis of benzofuran-based natural products, indicating potential applications in pharmaceutical synthesis (Kumar, Saleeb, Werz, & Elofsson, 2018).

Novel Anticholinesterases

Compounds based on the molecular skeletons of furobenzofuran have been assessed for their anticholinesterase action, indicating potential applications in treating diseases related to cholinergic dysfunction. This research underscores the therapeutic potential of structurally related compounds (Luo, Yu, Zhan, Parrish, Deschamps, Kulkarni, Holloway, Alley, Lahiri, Brossi, & Greig, 2005).

Properties

IUPAC Name

N-(cyclopropylmethyl)-6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-15-7-6-14(22-3)10-16(15)23-17(12)18(20)19(8-9-21-2)11-13-4-5-13/h6-7,10,13H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYGSCPEFLXQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(CCOC)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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